Benzoyl-L-arginine beta-naphthylamide hydrochloride
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Overview
Description
Benzoyl-L-arginine beta-naphthylamide hydrochloride is a colorless, chromogenic substrate for proteolytic enzymes such as trypsin, actinidin, and papain1. It is a nonprotein substrate used in spectroscopic assays2.
Synthesis Analysis
The hydrolysis of Benzoyl-L-arginine beta-naphthylamide hydrochloride at the bond between the arginine and the p-naphthylamine moieties releases the chromophore p-naphthylamine, which can be detected by colorimetric analysis34.
Molecular Structure Analysis
The molecular structure of Benzoyl-L-arginine beta-naphthylamide hydrochloride involves a bond between the arginine and the p-naphthylamine moieties3.
Chemical Reactions Analysis
The hydrolysis of Benzoyl-L-arginine beta-naphthylamide hydrochloride at the bond between the arginine and the p-nitroaniline moieties releases the chromophore p-nitroaniline4.
Physical And Chemical Properties Analysis
Benzoyl-L-arginine beta-naphthylamide hydrochloride has a molecular weight of 439.94 and its empirical formula is C23H25N5O2 · HCl6. It is soluble in DMF up to 50 mg/mL, forming a clear, colorless to faintly yellow solution6. The compound has a melting point of 197-198 °C3.
Scientific Research Applications
Periodontal Disease Assessment Benzoyl-DL-arginine-naphthylamide (BANA) test is instrumental in diagnosing and assessing the severity of periodontal diseases. Studies show a significant correlation between BANA test results and the presence of pathogenic bacteria in periodontal disease, indicating its reliability as a diagnostic tool (Takaishi, Morii, & Miki, 2003).
Oral Malodor Evaluation The BANA test is also used to evaluate oral malodor in patients with periodontal diseases. It aids in determining the presence of N-benzoyl-DL-arginine-2-naphthylamide-positive bacteria, which are linked to oral malodor in periodontitis and gingivitis patients (Pham, Ueno, Shinada, & Kawaguchi, 2012).
Link to Cardiovascular Diseases Research indicates a relationship between periodontal bacteria detected by the BANA test and cardiovascular diseases. Patients with coronary heart disease, especially those with an acute coronary syndrome, show similar anaerobic bacterial dental flora to individuals seeking periodontal dental care, suggesting a potential cardiovascular risk indicator (Rubenfire, Grossman, Kaciroti, Apsey, & Loesche, 2007).
Antimicrobial and Biocatalytic Applications Benzoyl-arginine derivatives, synthesized using Nα-benzoyl-arginine ethyl ester hydrochloride, exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. These compounds are less toxic than commercial cationic surfactants, making them promising for applications as disinfectants or additives in topical formulations (Fait, Garrote, Clapés, Tanco, Lorenzo, & Morcelle, 2015).
Enzyme Kinetics in Crowded Solutions Isothermal titration calorimetry studies using Nα-benzoyl-dl-arginine β-naphthylamide (BANA) have expanded our understanding of enzyme kinetics in solutions mimicking the cellular environment. This aids in assessing the impact of macromolecular crowders on the kinetics of trypsin-catalyzed reactions, enhancing our understanding of cellular biochemistry (Maximova, Wojtczak, & Trylska, 2019).
Safety And Hazards
There is limited information available on the safety and hazards of Benzoyl-L-arginine beta-naphthylamide hydrochloride. However, it is recommended to handle it with care and use appropriate personal protective equipment7.
Future Directions
Benzoyl-L-arginine beta-naphthylamide hydrochloride has been used as a substrate in various assays to evaluate the inhibitory activity of different compounds6. It has potential applications in the study of proteolytic enzymes and bacterial membrane permeability5. Further research is needed to explore its full potential.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and product datasheets.
properties
IUPAC Name |
N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2.ClH/c24-23(25)26-14-6-11-20(28-21(29)17-8-2-1-3-9-17)22(30)27-19-13-12-16-7-4-5-10-18(16)15-19;/h1-5,7-10,12-13,15,20H,6,11,14H2,(H,27,30)(H,28,29)(H4,24,25,26);1H/t20-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGRKDJZQIGWQF-BDQAORGHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoyl-L-arginine beta-naphthylamide hydrochloride | |
CAS RN |
198555-19-0 |
Source
|
Record name | 198555-19-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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